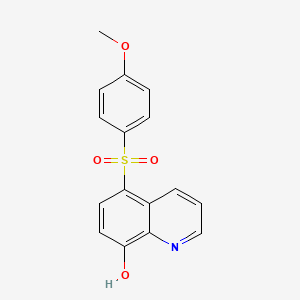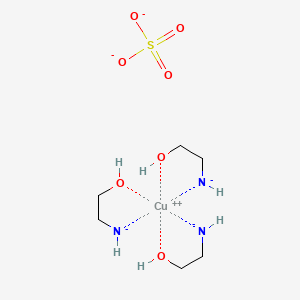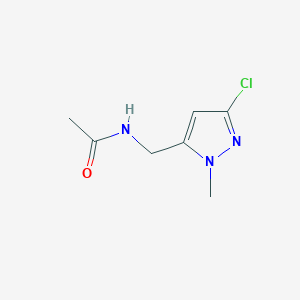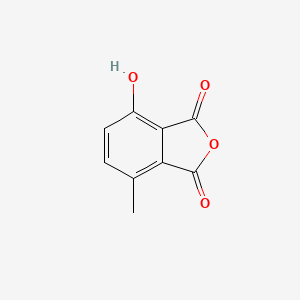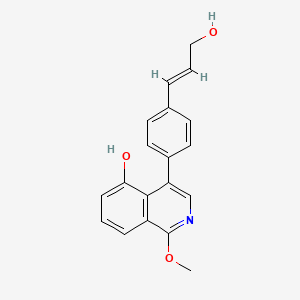
4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol is a complex organic compound that features both phenyl and isoquinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol typically involves multi-step organic reactions. One common approach is the condensation of a suitable isoquinoline derivative with a phenyl compound that contains a hydroxyprop-1-en-1-yl group. The reaction conditions often include the use of catalysts such as palladium or copper complexes, and solvents like dimethylformamide or toluene. The reaction temperature is usually maintained between 70°C to 100°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hydroxyprop-1-en-1-yl group can be reduced to form a saturated alcohol.
Substitution: The methoxy group on the isoquinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-(4-(3-Oxoprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol.
Reduction: Formation of 4-(4-(3-Hydroxypropyl)phenyl)-1-methoxyisoquinolin-5-ol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate
- 4-(3-Hydroxyprop-1-en-1-yl)phenyl oxidanesulfonic acid
Uniqueness
4-(4-(3-Hydroxyprop-1-en-1-yl)phenyl)-1-methoxyisoquinolin-5-ol is unique due to the presence of both phenyl and isoquinoline moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H17NO3 |
|---|---|
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
4-[4-[(E)-3-hydroxyprop-1-enyl]phenyl]-1-methoxyisoquinolin-5-ol |
InChI |
InChI=1S/C19H17NO3/c1-23-19-15-5-2-6-17(22)18(15)16(12-20-19)14-9-7-13(8-10-14)4-3-11-21/h2-10,12,21-22H,11H2,1H3/b4-3+ |
Clave InChI |
CJVGVAQUMWPBHM-ONEGZZNKSA-N |
SMILES isomérico |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)/C=C/CO |
SMILES canónico |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



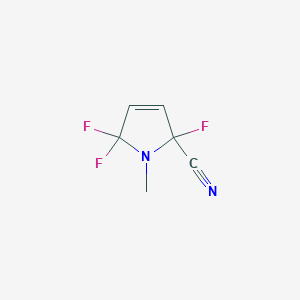
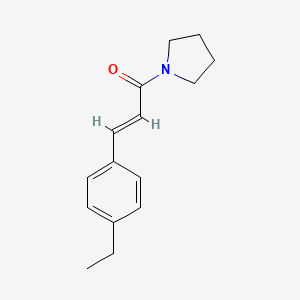
![3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde](/img/structure/B15209201.png)

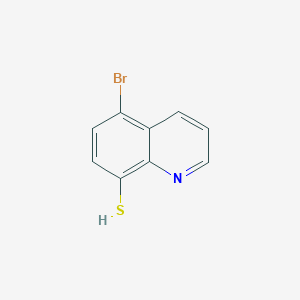

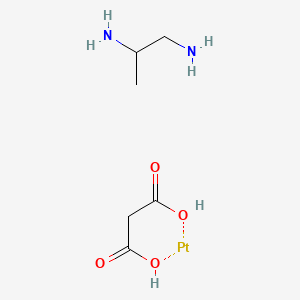
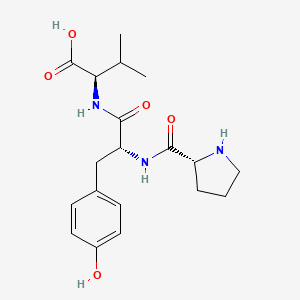
![2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B15209240.png)
